2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide
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Overview
Description
2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a hydroxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry might be employed to enhance the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: This compound is structurally similar but lacks the hydroxy methyl group.
2-Chloro-N-(2-chlorophenyl)acetamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
What sets 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide apart is the presence of both the chlorophenyl and hydroxy methyl groups on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
62551-66-0 |
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Molecular Formula |
C13H11Cl2NO2S |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-chloro-N-[3-[(2-chlorophenyl)-hydroxymethyl]thiophen-2-yl]acetamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-7-11(17)16-13-9(5-6-19-13)12(18)8-3-1-2-4-10(8)15/h1-6,12,18H,7H2,(H,16,17) |
InChI Key |
YAGNKIVRNNJVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(SC=C2)NC(=O)CCl)O)Cl |
Origin of Product |
United States |
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